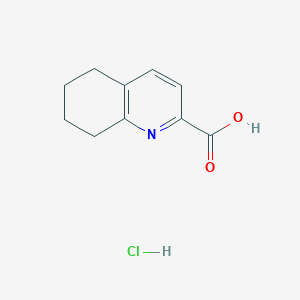

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

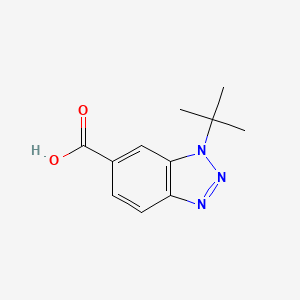

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2 . It is a derivative of tetrahydroquinoline, a class of compounds that contain a quinoline moiety, which is a heterocyclic aromatic ring system .

Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research in various studies . The synthesis often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent . Other methods involve the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques . The compound contains a tetrahydroquinoline ring, which is a quinoline ring that has been fully reduced .Chemical Reactions Analysis

The chemical reactions of this compound have been studied in various contexts . For example, the esters of this compound can be converted into the corresponding amides, nitriles, and thioamides .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 349.1±42.0 °C and a predicted density of 1.247±0.06 g/cm3 . The compound also has a predicted pKa value of 1.20±0.20 .Scientific Research Applications

Synthesis and Chemical Properties

5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride and its derivatives serve as key intermediates in the synthesis of complex organic compounds. Rudenko et al. (2012, 2013) synthesized 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids by reacting acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one, suggesting a mechanism based on ab initio quantum-chemical calculations. These compounds' formation mechanism and their structural elucidation via X-ray structural analysis highlight their importance in understanding reaction pathways and designing novel compounds with potential applications in medicinal chemistry and materials science (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2012) (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2013).

Applications in Medicinal Chemistry

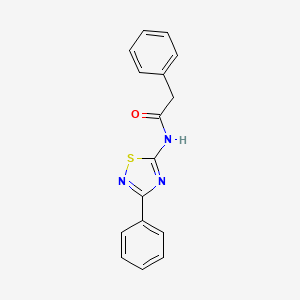

Research into the modification of 5,6,7,8-tetrahydroquinoline derivatives has demonstrated their potential in developing novel pharmacologically active compounds. For example, Marvadi et al. (2020) designed and synthesized novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, evaluating them for antitubercular activity. The study showcased the compounds' promising antitubercular agents with lower cytotoxicity profiles, underlining the therapeutic potential of tetrahydroquinoline derivatives in treating infectious diseases (Marvadi, Nagineni, Safoora, Krishna, Sriram, & Kantevari, 2020).

Development of Antitubercular Agents

The synthesis of 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides by Marvadi et al. is particularly noteworthy for its implications in antitubercular drug development. This work represents a significant step forward in the search for more effective and less toxic treatments for tuberculosis, a major global health challenge. The methodology employed for the synthesis and the subsequent evaluation of antimycobacterial activity against M. tuberculosis H37Rv demonstrates the critical role of chemical synthesis in developing new therapeutic agents (Marvadi et al., 2020).

Safety and Hazards

The safety information for 5,6,7,8-Tetrahydroquinoline-2-carboxylic acid hydrochloride indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinoline-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.ClH/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h5-6H,1-4H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHCYPKFRRCICPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=N2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-2-phenethylimidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2799051.png)

![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2,4-dimethyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2799057.png)

![(E)-2-amino-1-((2,3-dimethoxybenzylidene)amino)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2799058.png)

![3-[1-Butyl-5-(pyrrolidine-1-sulfonyl)-1H-benzoimidazol-2-yl]-propionic acid](/img/structure/B2799059.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}furan-3-carboxamide](/img/structure/B2799061.png)

![1-[2-[4-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2799062.png)

![(Z)-2-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)pentanoic acid](/img/structure/B2799065.png)

![N-[2-(4-{1-[(2,6-dichlorophenyl)sulfonyl]-1H-pyrazol-3-yl}phenoxy)ethyl]-N-methyl-2-pyridinamine](/img/structure/B2799068.png)

![N-(3,5-dimethoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2799069.png)